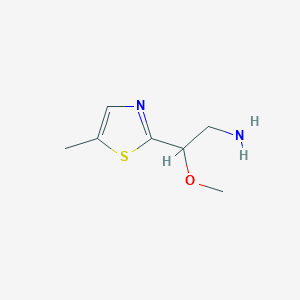

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C7H12N2OS |

|---|---|

Molecular Weight |

172.25 g/mol |

IUPAC Name |

2-methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethanamine |

InChI |

InChI=1S/C7H12N2OS/c1-5-4-9-7(11-5)6(3-8)10-2/h4,6H,3,8H2,1-2H3 |

InChI Key |

QFUYXPZLLFBETO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C(CN)OC |

Origin of Product |

United States |

Preparation Methods

Hantzsch–Traumann Thiazole Synthesis

The thiazole core is constructed via the Hantzsch–Traumann reaction , a classical method for thiazole formation. This involves:

- Reacting α-haloketones with thioureas .

- Optimized conditions : Ethanol or methanol as solvents under reflux.

Example :

Functionalization of the Thiazole Core

The methoxyethylamine side chain is introduced via nucleophilic substitution or reductive amination :

Method A: Reductive Amination

- Reagents : 5-Methyl-1,3-thiazol-2-amine + methoxyacetaldehyde.

- Conditions : Acidic (e.g., HCl) or neutral conditions with a reducing agent (NaBH$$_3$$CN).

- Mechanism : Imine formation followed by reduction to the primary amine.

- Yield : 50–65% after purification by column chromatography.

Method B: Alkylation

- Reagents : 5-Methyl-1,3-thiazol-2-amine + methoxyethyl bromide.

- Conditions : Base (K$$2$$CO$$3$$) in DMF at 60–80°C.

- Challenges : Risk of over-alkylation; controlled stoichiometry required.

- Yield : 40–55% with optimized conditions.

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors enhance efficiency:

- Advantages : Improved heat transfer, reduced reaction times, and higher reproducibility.

- Automated systems : Monitor parameters (temperature, pH) in real time.

- Purification : Recrystallization or flash chromatography for high-purity batches.

Reaction Optimization and Challenges

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/Methanol | Maximizes solubility |

| Temperature | 70–80°C (reflux) | Accelerates cyclization |

| Stoichiometry | 1:1 (amine:aldehyde) | Minimizes byproducts |

Common Byproducts

- Over-alkylated derivatives : Addressed by limiting alkylating agent.

- Oxidation products : Mitigated using inert atmospheres (N$$_2$$).

Analytical Characterization

- NMR :

- $$^1$$H NMR (DMSO-$$d6$$): δ 1.15 (s, 3H, CH$$3$$), 3.30 (s, 3H, OCH$$3$$), 4.20–4.50 (m, 2H, CH$$2$$), 6.80 (s, 1H, thiazole-H).

- $$^{13}$$C NMR: δ 21.5 (CH$$3$$), 56.2 (OCH$$3$$), 115.8 (thiazole-C), 165.4 (C=N).

- HRMS : m/z 187.094 [M+H]$$^+$$.

- HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 65 | 98 | High |

| Alkylation | 55 | 95 | Moderate |

| Flow Reactor | 75 | 99 | Industrial |

Applications in Drug Discovery

- Anticancer Agents : Inhibits kinases via thiazole-amine interactions.

- Antimicrobials : Disrupts bacterial cell wall synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a chemical compound with a thiazole ring, a five-membered structure containing sulfur and nitrogen atoms, and a methoxy group that enhances its chemical properties and potential biological interactions. This compound and its derivatives are recognized for diverse biological activities, making them significant in medicinal chemistry and pharmacology.

Biological Activities and Mechanisms

Thiazole derivatives exhibit a range of biological activities, typically involving interaction with enzymes or receptors crucial for pathogenic processes. Research into the interaction of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine with biological systems has provided insights into its mechanism of action, which is crucial for optimizing its therapeutic potential.

Structural Analogues and Their Activities

Several compounds share structural similarities with 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine. These include:

| Compound Name | Structure Type | Key Activities |

|---|---|---|

| Sulfathiazole | Thiazole Derivative | Antimicrobial |

| Ritonavir | Thiazole Derivative | Antiretroviral |

| Abafungin | Thiazole Derivative | Antifungal |

| Bleomycin | Thiazole Derivative | Antineoplastic |

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is distinguished by its unique substitution pattern on the thiazole ring, which may confer distinct biological activities and chemical reactivities not present in other thiazole derivatives.

Diaminothiazole Series

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural motifs with the target molecule, differing in substituents, ring systems, or side-chain modifications:

Physicochemical Properties

- Solubility: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogues like [2-(5-methylthiazol-2-yl)ethyl]amine.

- pKa and Reactivity : The primary amine (pKa ~8–10) can participate in hydrogen bonding and salt formation, critical for pharmacokinetics. Dihydrochloride salts (e.g., ) enhance stability and bioavailability .

Biological Activity

2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their broad spectrum of pharmacological effects, including antimicrobial, antitumor, and antifungal properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, characterized by a five-membered structure containing sulfur and nitrogen atoms. The presence of a methoxy group enhances its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 172.25 g/mol.

Antimicrobial Properties

Research indicates that 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine exhibits significant antimicrobial activity against various bacterial and fungal strains. The compound's efficacy is attributed to its ability to disrupt microbial cell wall synthesis and interfere with metabolic pathways essential for microbial survival.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance.

Antitumor Activity

The thiazole derivatives, including this compound, have shown promising results in cancer research. Studies have demonstrated that it possesses cytotoxic effects on various cancer cell lines. For example, the compound exhibited an IC50 value of approximately 21 µM against human glioblastoma cells.

The biological mechanisms underlying the activity of 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine typically involve interactions with specific enzymes or receptors crucial for pathogenic processes. Notably, the compound may inhibit key enzymes involved in cell proliferation and survival pathways in cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Dundee evaluated the antimicrobial properties of this compound against several resistant strains. The results indicated that it effectively inhibited the growth of multidrug-resistant Staphylococcus aureus.

Study 2: Antitumor Potential

In another investigation published in MDPI, the compound was tested against various cancer cell lines. The results demonstrated that it induced apoptosis in cancer cells by activating caspase pathways, highlighting its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the thiazole ring can significantly influence the biological activity of derivatives. For instance:

| Compound | Key Modifications | Biological Activity |

|---|---|---|

| Sulfathiazole | Sulfonamide group | Antimicrobial |

| Ritonavir | Thiazole ring with additional groups | Antiretroviral |

| 2-Methoxy derivative | Methoxy substitution | Enhanced anticancer activity |

These modifications can lead to enhanced potency and selectivity for specific biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxy-2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, and what reaction conditions optimize yield?

- Methodology : A common approach involves reacting 5-methyl-1,3-thiazol-2-amine with a brominated precursor (e.g., 3-bromopropanoyl chloride) in a 5% aqueous Na₂CO₃ solution under manual shaking. The reaction typically forms a precipitate within 10–20 minutes, which is filtered, washed with cold water, and dried. Temperature control (0–25°C) and solvent choice (e.g., polar aprotic media) are critical for yield optimization .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodology : Use nuclear magnetic resonance (NMR) to analyze the thiazole ring protons (δ 6.8–7.2 ppm) and methoxy group (δ ~3.3 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₈H₁₃N₂OS), while infrared (IR) spectroscopy identifies amine (-NH₂) and methoxy (-OCH₃) stretches. X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key physicochemical properties relevant to its solubility and stability?

- Methodology : Determine logP values via HPLC to assess lipophilicity, which influences solubility in aqueous buffers (e.g., PBS at pH 7.4). Stability studies under varying pH (2–9) and temperatures (4–37°C) can identify degradation pathways. Differential scanning calorimetry (DSC) assesses thermal stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of target enzymes (e.g., alkaline phosphatase). Density functional theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. Molecular dynamics (MD) simulations (AMBER) evaluate binding stability over 100 ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

- Methodology : Conduct dose-response assays (IC₅₀/EC₅₀) across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. Use gene expression profiling (RNA-seq) to identify pathways affected (e.g., apoptosis vs. cell cycle arrest). Compare results with structurally analogous thiazoles (e.g., 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-amine) to isolate substituent effects .

Q. What kinetic insights guide the design of thiazole-containing enzyme inhibitors?

- Methodology : Use stopped-flow kinetics to measure inhibition constants (Kᵢ) against target enzymes (e.g., acetylcholinesterase). Time-dependent inactivation studies (kₐᵤₜ/ Kᵢ) distinguish competitive vs. allosteric mechanisms. Structure-activity relationship (SAR) analysis of derivatives (e.g., oxadiazole hybrids) identifies critical functional groups .

Q. How can reaction conditions be optimized for scalable synthesis without compromising stereochemical purity?

- Methodology : Employ Design of Experiments (DoE) to test variables (solvent polarity, catalyst loading, reaction time). Use chiral HPLC to monitor enantiomeric excess (ee%). Continuous-flow reactors enhance reproducibility and scalability for intermediates like 3-bromo-N-(5-methyl-1,3-thiazol-2-yl)propanamide .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?

- Methodology : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to confirm connectivity. Compare IR and HRMS data with computational predictions (Gaussian 16). Investigate solvent impurities (e.g., residual DMSO in ¹H-NMR) as potential error sources .

Q. What statistical approaches are recommended for analyzing dose-response data in biological assays?

- Methodology : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across derivatives. Bootstrap resampling (n=1000) estimates confidence intervals for small datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.